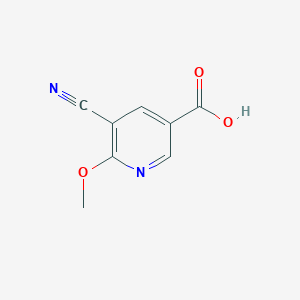
5-Cyano-6-methoxynicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-6-methoxynicotinic acid: is an organic compound with the molecular formula C8H6N2O3 It is a derivative of nicotinic acid, featuring a cyano group at the 5-position and a methoxy group at the 6-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-6-methoxynicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxynicotinic acid.
Cyanation Reaction: The introduction of the cyano group at the 5-position can be achieved through a cyanation reaction. This often involves the use of reagents such as copper(I) cyanide (CuCN) under appropriate conditions.
Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyano-6-methoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or other alkoxides can be employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted nicotinic acid derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Cyano-6-methoxynicotinic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of cyano and methoxy substituents on biological activity. It may also be used in the development of enzyme inhibitors or receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for developing compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Cyano-6-methoxynicotinic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in hydrogen bonding or other interactions with biological molecules, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
6-Methoxynicotinic acid: Lacks the cyano group at the 5-position.
5-Cyano-2-methoxynicotinic acid: Has the methoxy group at the 2-position instead of the 6-position.
5-Cyano-6-hydroxynicotinic acid: Has a hydroxyl group instead of a methoxy group at the 6-position.
Uniqueness: 5-Cyano-6-methoxynicotinic acid is unique due to the specific positioning of the cyano and methoxy groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H6N2O3 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
5-cyano-6-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c1-13-7-5(3-9)2-6(4-10-7)8(11)12/h2,4H,1H3,(H,11,12) |
Clé InChI |
NJLPZWJBIABSGE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


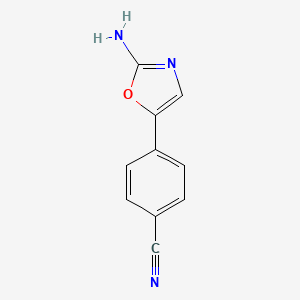
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15230201.png)

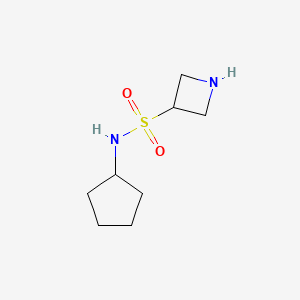

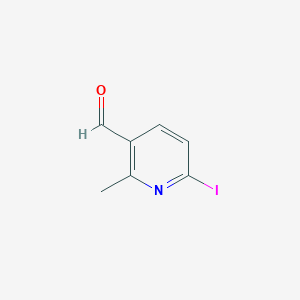

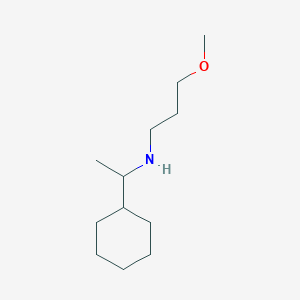
![(5-Azaspiro[2.4]heptan-1-yl)methanol](/img/structure/B15230244.png)


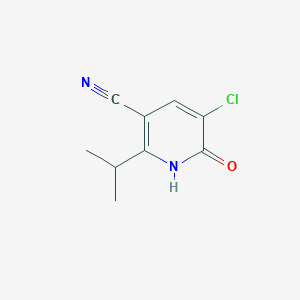
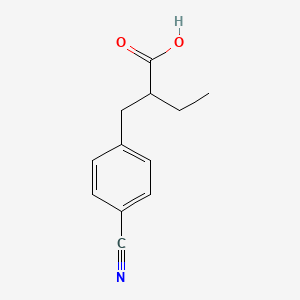
![7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B15230276.png)
